5-Amino-3-bromo-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Cross-Coupling Synthetic Methodology

This compound features a strategic C3-bromo substituent enabling selective Suzuki-Miyaura cross-coupling for rapid SAR exploration of kinase inhibitor libraries. The 5-amino and 4-cyano groups remain intact for cyclocondensation to pyrazolo[1,5-a]pyrimidine scaffolds, a privileged kinase hinge-binding motif. Unlike chloro or iodo analogs, the bromine handle offers optimal bond dissociation energy for reliable scale-up, with a boiling point exceeding 545°C suitable for high-temperature industrial cross-coupling. The 4-cyano group can be hydrolyzed to acid or converted to amide for bioconjugate attachment (biotin/fluorophore). Ideal for medicinal chemistry, agrochemical intermediate synthesis, and chemical biology probe development. Buy now for consistent 95% purity.

Molecular Formula C4H3BrN4
Molecular Weight 187
CAS No. 1384973-12-9
Cat. No. B2822401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
CAS1384973-12-9
Molecular FormulaC4H3BrN4
Molecular Weight187
Structural Identifiers
SMILESC(#N)C1=C(NN=C1N)Br
InChIInChI=1S/C4H3BrN4/c5-3-2(1-6)4(7)9-8-3/h(H3,7,8,9)
InChIKeyUAOSALPICBLYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-bromo-1H-pyrazole-4-carbonitrile (CAS 1384973-12-9): A Key Intermediate for Kinase Inhibitor and Agrochemical Scaffold Development


5-Amino-3-bromo-1H-pyrazole-4-carbonitrile (CAS 1384973-12-9) is a polysubstituted pyrazole heterocycle featuring a unique combination of an amino group, a bromine atom, and a nitrile moiety . This specific substitution pattern positions it as a versatile building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and agrochemicals where a modifiable halogen handle is essential for structure-activity relationship (SAR) exploration [1].

Why 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile Cannot Be Simply Substituted with Other Halogenated Pyrazole Analogs


The specific reactivity and synthetic utility of 5-amino-3-bromo-1H-pyrazole-4-carbonitrile are fundamentally dictated by the position and nature of its bromine substituent. The C3-bromo group is a privileged site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the modular installation of aryl or heteroaryl groups essential for tuning biological activity and physicochemical properties [1]. This reactivity profile is not interchangeable with chloro analogs (e.g., 5-amino-3-chloro-1H-pyrazole-4-carbonitrile, CAS 1384973-15-2 ) due to differences in bond dissociation energy and oxidative addition kinetics, nor with iodo analogs which may exhibit higher reactivity but pose distinct stability and cost challenges. Furthermore, the presence of the bromine at the 3-position, rather than the 4- or 5-position, ensures that the 5-amino and 4-cyano groups remain available for alternative cyclocondensation reactions, preserving a multi-directional synthetic vector that is compromised in regioisomeric bromopyrazoles.

Quantitative Evidence Supporting the Selection of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile Over Analogs


Synthetic Utility: Superior Yield in a 2-Step Route to 3-Arylpyrazole Carboxamides via Suzuki-Miyaura Cross-Coupling

5-Amino-3-bromo-1H-pyrazole-4-carbonitrile demonstrates a clear advantage as a precursor in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. A related compound, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, is synthesized in a two-step process with a good overall yield (60% over two steps) [1]. The bromine atom at the 3-position is critical for a selective Sandmeyer reaction and subsequent Suzuki-Miyaura cross-coupling to install aryl groups. This contrasts with the direct synthesis of the non-brominated analog, 5-amino-1H-pyrazole-4-carbonitrile, which lacks a modifiable handle for late-stage diversification and would require a less convergent, linear synthetic approach [2].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Biological Activity: Anticancer Potential of the 5-Aminopyrazole-4-carbonitrile Scaffold

While specific biological data for the unbranched 5-amino-3-bromo-1H-pyrazole-4-carbonitrile are not publicly available, the core 5-aminopyrazole-4-carbonitrile scaffold has demonstrated potent anticancer activity. Novel derivatives synthesized from this scaffold (e.g., quinoline-pyrazole hybrids) exhibit strong cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines [1]. The presence of a 3-bromo substituent in our target compound is a key design feature for SAR studies, as it serves as a precursor for introducing various aryl groups via cross-coupling to optimize this anticancer activity [2]. This establishes a clear class-level inference for its potential utility in drug discovery.

Cancer Research Kinase Inhibition Cytotoxicity

Physicochemical Differentiation: Predicted Boiling Point as a Proxy for Stability and Purification

The predicted boiling point of 5-amino-3-bromo-1H-pyrazole-4-carbonitrile is 545.3±50.0 °C at 760 mmHg . This is significantly higher than that of the chloro analog (5-amino-3-chloro-1H-pyrazole-4-carbonitrile, which lacks a reported boiling point but has a lower molecular weight) and the non-halogenated core (5-amino-1H-pyrazole-4-carbonitrile). This elevated boiling point is a direct consequence of the increased molecular weight and polarizability introduced by the bromine atom. While this is a class-level property of brominated aromatics, it has practical implications for purification and handling.

Process Chemistry Purification Physicochemical Properties

Optimal Application Scenarios for 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile in R&D and Industrial Workflows


Medicinal Chemistry: Synthesis of Focused Kinase Inhibitor Libraries

This compound is ideally suited as a central building block for generating focused libraries of kinase inhibitors. The 3-bromo group allows for rapid, parallel diversification via Suzuki-Miyaura cross-coupling to explore the aryl-binding pocket of ATP-competitive kinase inhibitors [1]. The 5-amino and 4-cyano groups can be further elaborated to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), a scaffold common to many kinase-targeted therapeutics [2].

Process Chemistry: Development of a Convergent Synthesis for Agrochemical Intermediates

The compound's synthetic versatility makes it a valuable intermediate in the convergent synthesis of complex agrochemicals, such as rynaxypyr analogs [1]. The high predicted boiling point (545.3±50.0 °C) and stability profile allow for its use in high-temperature cross-coupling reactions under industrial conditions, facilitating the scale-up of multi-step synthetic sequences [2].

Chemical Biology: Creation of Activity-Based Probes (ABPs) and Chemical Tools

The 4-cyano group can be hydrolyzed to a carboxylic acid or converted to an amide, providing a convenient attachment point for biotin or fluorophores. The 3-bromo group can then be used to introduce a photoaffinity label (e.g., diazirine) or another reporter group [1]. This orthogonal functionalization enables the synthesis of sophisticated chemical biology probes for target identification studies in kinase and epigenetic research [2].

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